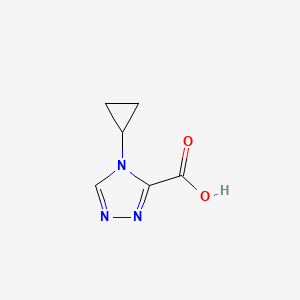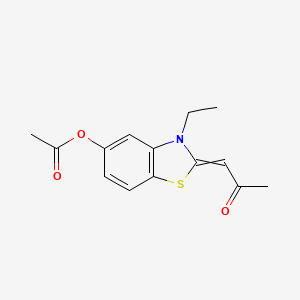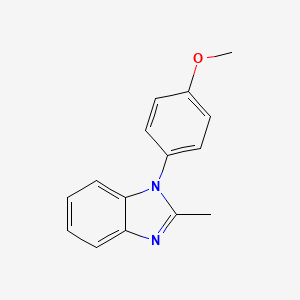
4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and potential biological applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with ethyl cyanoacetate, followed by cyclization with formic acid. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group, such as an alkyl or aryl group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles
Major Products: The major products formed from these reactions include various substituted triazoles, alcohols, and other derivatives that retain the core triazole structure .
Aplicaciones Científicas De Investigación
4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, inhibiting their activity. This compound has been shown to inhibit enzymes like α-glucosidase, which is a target for the treatment of Type 2 Diabetes Mellitus .
Comparación Con Compuestos Similares
1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
Methyl-1H-1,2,4-triazole-3-carboxylate: A derivative with a methyl ester group, used in the synthesis of nucleoside analogues
Uniqueness: 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H7N3O2 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
4-cyclopropyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)5-8-7-3-9(5)4-1-2-4/h3-4H,1-2H2,(H,10,11) |
Clave InChI |
OMDHLBCOZZZQIC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=NN=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)



![[3,3'-Bipyridine]-4,4'-diol](/img/structure/B12437426.png)
![(2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-methoxyphenoxy}prop-2-enamide](/img/structure/B12437436.png)







